molecular formula H11Na2O5S+ B12107182 Disodium;sulfanide;pentahydrate

Disodium;sulfanide;pentahydrate

Cat. No.: B12107182
M. Wt: 169.13 g/mol
InChI Key: IXUWHGFBWSTBCN-UHFFFAOYSA-M
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Description

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), also referred to as disodium thiosulphate pentahydrate, is a colorless crystalline compound with a molecular weight of 248.18 g/mol . It is widely utilized in analytical chemistry for iodometric titrations, photography (as a fixing agent), and gold extraction due to its ability to form stable complexes with metal ions . Its structure comprises two sodium ions, a thiosulfate anion (S₂O₃²⁻), and five water molecules of crystallization.

Properties

Molecular Formula

H11Na2O5S+

Molecular Weight

169.13 g/mol

IUPAC Name

disodium;sulfanide;pentahydrate

InChI

InChI=1S/2Na.5H2O.H2S/h;;6*1H2/q2*+1;;;;;;/p-1

InChI Key

IXUWHGFBWSTBCN-UHFFFAOYSA-M

Canonical SMILES

O.O.O.O.O.[Na+].[Na+].[SH-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium sulfanide pentahydrate can be synthesized through several methods. One common method involves the reaction of sodium hydroxide (NaOH) with hydrogen sulfide (H₂S) gas. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the pentahydrate form.

Industrial Production Methods

In industrial settings, disodium sulfanide pentahydrate is often produced by the reduction of sodium sulfate (Na₂SO₄) with carbon at high temperatures. The reaction produces sodium sulfide (Na₂S), which is then hydrated to form the pentahydrate. This method is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Disodium sulfanide pentahydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sodium sulfate (Na₂SO₄).

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can participate in substitution reactions, where the sulfide ion (S²⁻) replaces other anions in compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reduction: It can reduce metal ions such as copper(II) ions (Cu²⁺) to copper(I) ions (Cu⁺).

    Substitution: It reacts with halides such as sodium chloride (NaCl) to form sodium sulfide (Na₂S) and the corresponding halide salt.

Major Products Formed

    Oxidation: Sodium sulfate (Na₂SO₄)

    Reduction: Metal sulfides (e.g., Cu₂S)

    Substitution: Various sulfide salts

Scientific Research Applications

Disodium sulfanide pentahydrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organosulfur compounds and as a reducing agent in various chemical reactions.

    Biology: It is used in the study of sulfur metabolism and as a source of sulfide ions in biochemical assays.

    Industry: It is used in the production of dyes, rubber chemicals, and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism of action of disodium sulfanide pentahydrate involves the release of sulfide ions (S²⁻) in aqueous solutions. These ions can interact with various molecular targets, including metal ions and organic compounds, leading to the formation of new chemical species. The sulfide ions can also participate in redox reactions, acting as either reducing agents or nucleophiles in substitution reactions.

Comparison with Similar Compounds

β-Glycerol Phosphate Disodium Salt Pentahydrate

Chemical Formula : C₃H₇Na₂O₆P·5H₂O
Molecular Weight : 306.11 g/mol (anhydrous base: 216.04 g/mol)
Applications :

  • Phosphatase Inhibition: Acts as a phosphate donor, inhibiting phosphatases and promoting bone mineralization in osteoblast cultures .
  • Thermosensitive Hydrogels : Used as a crosslinking agent in chitosan-based hydrogels for biomedical applications, enabling temperature-controlled gelation (e.g., 37.1°C gelation temperature for chitosan lactate systems) .
    Stability : Stable under physiological conditions but requires careful hydration control during synthesis .

Pamidronate Disodium Pentahydrate

Chemical Formula : C₃H₉NNa₂O₇P₂·5H₂O
Molecular Weight : 369.11 g/mol (anhydrous base: 279.03 g/mol)
Applications :

  • Osteoporosis Treatment : A nitrogen-containing bisphosphonate that inhibits bone resorption, clinically launched for osteoporosis and hypercalcemia .
    Mechanism : Binds to hydroxyapatite crystals in bone, reducing osteoclast activity .

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

Chemical Formula : Na₂S·9H₂O
Molecular Weight : 240.18 g/mol
Applications :

  • Reagent in Synthesis: Used in nanoparticle preparation (e.g., cadmium sulfide) and analytical chemistry . Key Difference: Higher hydration state (nonahydrate) compared to sodium thiosulfate pentahydrate, leading to distinct solubility and reactivity profiles.

Pyrroloquinoline Quinone (PQQ) Disodium Pentahydrate

Chemical Formula : C₁₄H₄N₂Na₂O₉·5H₂O
Molecular Weight : 468.23 g/mol
Applications :

  • Stability: Crystals degrade rapidly unless stored under controlled conditions, unlike sodium thiosulfate pentahydrate .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Primary Applications Stability Notes
Sodium Thiosulfate Pentahydrate Na₂S₂O₃·5H₂O 248.18 Iodometry, photography, gold leaching Stable in dry conditions
β-Glycerol Phosphate Disodium Salt C₃H₇Na₂O₆P·5H₂O 306.11 Hydrogels, bone mineralization Stable in physiological buffers
Pamidronate Disodium Pentahydrate C₃H₉NNa₂O₇P₂·5H₂O 369.11 Osteoporosis treatment Stable in pharmaceutical formulations
PQQ Disodium Pentahydrate C₁₄H₄N₂Na₂O₉·5H₂O 468.23 Redox cofactor Highly hygroscopic, unstable

Research Findings and Key Distinctions

  • Gold Leaching : Sodium thiosulfate pentahydrate is effective in copper-tartrate-thiosulfate systems for leaching gold and silver, achieving high recovery rates without cyanide .
  • Hydrogel Performance : β-Glycerol phosphate disodium salt enables rapid gelation of chitosan solutions (e.g., 4.9 minutes at 37.1°C for high-DDA chitosan), critical for injectable biomaterials .
  • Clinical Efficacy : Pamidronate disodium pentahydrate reduces fracture risk by 50% in osteoporosis patients, with a bioavailability of 50–60% in clinical trials .

Stability and Industrial Considerations

  • Sodium Thiosulfate Pentahydrate : Preferred in industrial settings due to its stability and solubility (61 mg/mL in water) .
  • PQQ Disodium Pentahydrate: Limited to research applications due to hygroscopicity and degradation risks .

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